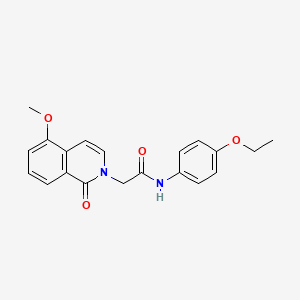![molecular formula C8H10N2O2S B2668084 N-[4-(Methoxymethyl)-1,3-thiazol-2-yl]prop-2-enamide CAS No. 2179723-58-9](/img/structure/B2668084.png)
N-[4-(Methoxymethyl)-1,3-thiazol-2-yl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(Methoxymethyl)-1,3-thiazol-2-yl]prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are known for their stability and reactivity, making them valuable substrates in organic synthesis . This compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The presence of the thiazole ring imparts unique chemical properties to the compound, making it useful in various scientific research applications.
Métodos De Preparación
The synthesis of N-[4-(Methoxymethyl)-1,3-thiazol-2-yl]prop-2-enamide can be achieved through several synthetic routes. One common method involves the reaction of N-(hydroxymethyl)acrylamide with methanol and formaldehyde under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Análisis De Reacciones Químicas
N-[4-(Methoxymethyl)-1,3-thiazol-2-yl]prop-2-enamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The compound can also participate in nucleophilic substitution reactions, where nucleophiles attack the electrophilic carbon atoms in the thiazole ring. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N-[4-(Methoxymethyl)-1,3-thiazol-2-yl]prop-2-enamide has diverse scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology, the compound’s thiazole ring structure is of interest due to its presence in various bioactive molecules, including vitamins and antibiotics . In medicine, derivatives of this compound are studied for their potential therapeutic properties, such as antimicrobial and anticancer activities . Additionally, the compound finds applications in the industry as a precursor for the synthesis of dyes, fungicides, and other chemical products .
Mecanismo De Acción
The mechanism of action of N-[4-(Methoxymethyl)-1,3-thiazol-2-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The thiazole ring can undergo electrophilic and nucleophilic substitutions, allowing the compound to interact with various enzymes and receptors . These interactions can modulate biological pathways, leading to the compound’s observed effects. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with their metabolic processes .
Comparación Con Compuestos Similares
N-[4-(Methoxymethyl)-1,3-thiazol-2-yl]prop-2-enamide can be compared with other similar compounds, such as N-(methoxymethyl)acrylamide and N-(methoxymethyl)-2-propenamide . These compounds share similar structural features but differ in their specific functional groups and reactivity. The presence of the thiazole ring in this compound makes it unique, as it imparts distinct chemical properties and biological activities . This uniqueness makes the compound valuable for specific applications where other similar compounds may not be as effective.
Propiedades
IUPAC Name |
N-[4-(methoxymethyl)-1,3-thiazol-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c1-3-7(11)10-8-9-6(4-12-2)5-13-8/h3,5H,1,4H2,2H3,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQXXYVYDGRHTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CSC(=N1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[1-{2-[(2-cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide](/img/new.no-structure.jpg)
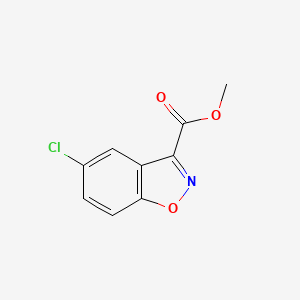
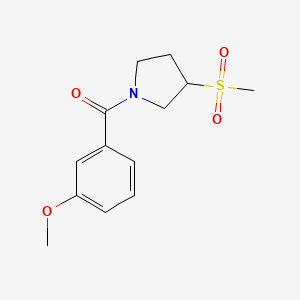
![1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2668010.png)
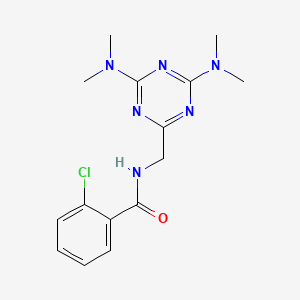
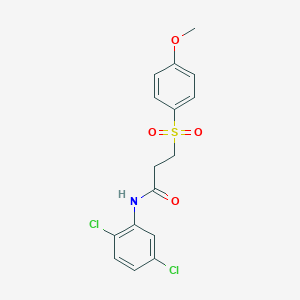
![N-(4-ethylphenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide](/img/structure/B2668015.png)
![N-(4-fluoro-3-nitrophenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2668017.png)
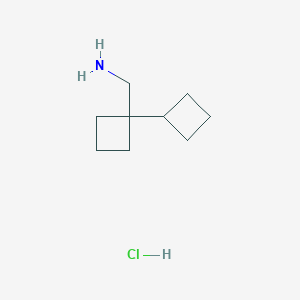
![3-(4-fluorophenyl)-2-((4-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2668020.png)
![2-(benzylsulfanyl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide](/img/structure/B2668021.png)
![5-Chloro-2-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2668022.png)
